2-Methyldodecane-3,5-dione
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Overview
Description
2-Methyldodecane-3,5-dione is an organic compound with the molecular formula C13H24O2 It is a derivative of dodecane, featuring two ketone groups at the 3rd and 5th positions, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyldodecane-3,5-dione can be synthesized through several methods:
Reaction of 1-bromodecane and diisopropyl zinc: This method involves the reaction of 1-bromodecane with diisopropyl zinc to produce 2-methyldodecane, which can then be oxidized to form this compound.
Reaction of decylmagnesium bromide and 2-bromopropane: This method involves the reaction of decylmagnesium bromide with 2-bromopropane to produce 2-methyldodecane, followed by oxidation to form the desired compound.
Reaction of 1-dodecene and trimethylaluminium: This method involves the reaction of 1-dodecene with trimethylaluminium to produce 2-methyldodecane, which is then oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Methyldodecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl group at the 2nd position can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyldodecane-3,5-dione has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyldodecane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyldodecane: A similar compound without the ketone groups.
3,5-Dodecanedione: A similar compound without the methyl group at the 2nd position.
2-Methyl-3,5-hexanedione: A shorter-chain analog with similar functional groups.
Uniqueness
2-Methyldodecane-3,5-dione is unique due to the presence of both the methyl group and the ketone groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H24O2 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyldodecane-3,5-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-12(14)10-13(15)11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
NJASAPXPNQBGNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)C(C)C |
Origin of Product |
United States |
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